[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate
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Overview
Description
4-O-tert-Butyldimethylsilyl Epi Lovastatin is a chemically modified derivative of Lovastatin, a well-known statin used to lower cholesterol levels. This compound is primarily used as a protected impurity in research settings . It has a molecular formula of C30H50O5Si and a molecular weight of 518.8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-tert-Butyldimethylsilyl Epi Lovastatin involves the protection of the hydroxyl group in Lovastatin using tert-butyldimethylsilyl chloride. The reaction typically occurs in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether . The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis of the silyl ether.
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-O-tert-Butyldimethylsilyl Epi Lovastatin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-O-tert-Butyldimethylsilyl Epi Lovastatin is primarily used in scientific research as a reference standard and impurity marker for Lovastatin. Its applications include:
Chemistry: Used in the synthesis and study of statin derivatives.
Biology: Employed in biochemical assays to understand the metabolism and action of statins.
Medicine: Serves as a model compound in drug development and pharmacokinetic studies.
Industry: Utilized in quality control and analytical testing of pharmaceutical products
Mechanism of Action
The mechanism of action of 4-O-tert-Butyldimethylsilyl Epi Lovastatin is similar to that of Lovastatin. It inhibits the enzyme HMG-CoA reductase, which is crucial for cholesterol biosynthesis. By blocking this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels . The silyl protection group does not significantly alter the mechanism but may affect the compound’s pharmacokinetics and stability .
Comparison with Similar Compounds
Similar Compounds
Lovastatin: The parent compound, widely used as a cholesterol-lowering agent.
Simvastatin: Another statin with a similar structure and function.
Atorvastatin: A more potent statin with a different side chain structure.
Uniqueness
4-O-tert-Butyldimethylsilyl Epi Lovastatin is unique due to its silyl protection group, which provides stability and allows for specific analytical applications. This modification makes it particularly useful in research settings where the stability of the hydroxyl group is crucial .
Properties
IUPAC Name |
[8-[2-[4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,15,19-21,23-26,28H,10,13-14,16-18H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUJIMXHROAZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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